molecular formula C26H30N2O4 B11239185 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Cat. No.: B11239185
M. Wt: 434.5 g/mol
InChI Key: PBAPEDYHYDLLLC-UHFFFAOYSA-N
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Description

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, acetylation, and subsequent coupling with the benzodioxepin derivative.

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzodioxepin Derivative: The final step involves coupling the acetylated indole with the benzodioxepin derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen and the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The acetyl and benzodioxepin groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter and its biological activities.

    2-(1H-indol-3-yl)acetic acid: Studied for its anti-inflammatory and anticancer properties.

    2-(1H-indol-3-yl)ethanol: Investigated for its antimicrobial and antioxidant activities.

Uniqueness

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide stands out due to its unique combination of the indole core with the acetyl and benzodioxepin groups, which can result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

InChI

InChI=1S/C26H30N2O4/c1-16(2)26(19-10-11-22-23(14-19)32-13-7-12-31-22)27-24(30)15-28-17(3)25(18(4)29)20-8-5-6-9-21(20)28/h5-6,8-11,14,16,26H,7,12-13,15H2,1-4H3,(H,27,30)

InChI Key

PBAPEDYHYDLLLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC(C3=CC4=C(C=C3)OCCCO4)C(C)C)C(=O)C

Origin of Product

United States

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